(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride
Description
(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride is a bicyclic sulfonyl fluoride characterized by a 7-oxabicyclo[2.2.1]heptane framework. Its molecular formula is C₆H₉FO₃S (MW: 180.20), and it features a sulfonyl fluoride (-SO₂F) group at the 2-position of the bicyclic system . Key structural attributes include:
Properties
IUPAC Name |
(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO3S/c7-11(8,9)6-3-4-1-2-5(6)10-4/h4-6H,1-3H2/t4-,5+,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEWVMLWIPUQNA-KVQBGUIXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C[C@H]1O2)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride typically involves the reaction of a suitable bicyclic precursor with a sulfonyl fluoride reagent. One common method involves the use of a bicyclic alcohol, which is first converted to a sulfonate ester and then treated with a fluoride source to yield the desired sulfonyl fluoride compound. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions where the fluoride is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Ring-Opening Reactions: The oxirane ring can be opened under acidic or basic conditions, leading to the formation of different products depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Ring-Opening Reactions: Acidic conditions (e.g., sulfuric acid) or basic conditions (e.g., sodium hydroxide) can be used to open the oxirane ring.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while ring-opening under acidic conditions might produce a diol.
Scientific Research Applications
(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s reactivity makes it useful in the design of enzyme inhibitors and other bioactive molecules.
Material Science: It can be used in the synthesis of polymers and other materials with unique properties.
Biological Studies: The compound can be used to study enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic residues in proteins.
Mechanism of Action
The mechanism of action of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine residues in enzymes. This covalent modification can inhibit enzyme activity, making the compound useful as an enzyme inhibitor. The oxirane ring can also participate in reactions with nucleophiles, leading to ring-opening and the formation of covalent adducts.
Comparison with Similar Compounds
Stereochemical Variants
Key Findings :
- Stereochemical differences impact biological activity and crystallization behavior. For example, the rel-(1R,2S,4S) isomer may exhibit distinct pharmacokinetic properties compared to the (1R,2R,4S) form .
- The racemic form (rac-) is more readily available commercially, suggesting broader synthetic utility .
Bicyclic Sulfonyl Derivatives with Different Functional Groups
Key Findings :
- Sulfonyl Chlorides vs. Fluorides : Sulfonyl chlorides (e.g., ) are more reactive in nucleophilic substitutions but less stable under humid conditions compared to sulfonyl fluorides .
- Oxabridge Impact: The 7-oxabicyclo framework in the target compound reduces ring strain and may improve solubility in polar solvents compared to non-oxygenated analogs like .
- Substituent Effects : Methyl and oxo groups (e.g., ) alter steric and electronic properties, affecting reaction rates in synthetic pathways.
Bicyclic Compounds with Alternative Functional Groups
Key Findings :
- Carbonyl Fluorides : Compounds like exhibit reactivity typical of acyl halides, such as hydrolysis to carboxylic acids, unlike sulfonyl fluorides .
- Carboxylic Acids : The carboxylic acid derivative (pKa ~4.34) is ionizable at physiological pH, making it suitable for pharmaceutical salt forms .
Research and Application Insights
- Synthetic Utility : Sulfonyl fluorides are increasingly used in click chemistry and bioconjugation due to their balance of stability and reactivity .
- Pharmacological Potential: While the target compound lacks direct pharmacological data, structurally related bicyclic systems (e.g., beta-lactams in ) are prevalent in antibiotics, suggesting possible antimicrobial applications .
- Safety Profile: Sulfonyl fluorides generally pose lower acute toxicity compared to sulfonyl chlorides, aligning with the minimal hazard statements noted in .
Biological Activity
(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride (CAS No. 1820575-19-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.
- Molecular Formula : C₆H₉FO₃S
- Molecular Weight : 180.20 g/mol
- Purity : Typically ≥98%
The compound acts primarily as a sulfonyl fluoride, which is known to interact with various biological targets through covalent modification. This property is crucial for its activity as an inhibitor in biochemical pathways.
1. Enzyme Inhibition
This compound has been studied for its role in inhibiting enzymes involved in inflammatory pathways. Its ability to modify serine residues in the active sites of target enzymes has been linked to reduced inflammatory responses.
2. Antithrombotic Effects
Research indicates that derivatives of the bicyclic structure exhibit thromboxane A2 (TxA2) antagonistic activity. A related compound showed significant inhibition of platelet aggregation in vitro and in vivo, suggesting potential applications in preventing thrombotic diseases .
3. Anticancer Activity
The compound has also been evaluated for anticancer properties, particularly in relation to its ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
Pharmacological Profiles
The pharmacological activities associated with this compound suggest it may serve as a scaffold for drug development targeting various diseases:
- Anti-inflammatory : Inhibition of key inflammatory mediators.
- Antithrombotic : Potential use in cardiovascular therapies.
- Anticancer : Inducing apoptosis and inhibiting tumor growth.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride?
- Methodology : The compound can be synthesized via sulfonylation of a bicyclic alcohol intermediate. For example, describes a structurally similar sulfonyl fluoride synthesized by reacting a bicycloheptane alcohol with methanesulfonyl fluoride under basic conditions. Key steps include stereochemical control during bicyclic framework formation (e.g., using chiral catalysts or resolution techniques) and purification via column chromatography with non-polar solvents (hexane/ethyl acetate) . Optimize reaction time and temperature (typically 0–25°C) to minimize side reactions like epoxide ring-opening.
Q. How is the stereochemical integrity of the (1R,2R,4S) configuration validated?
- Methodology : Use chiral HPLC or polarimetry to confirm enantiomeric purity. X-ray crystallography (as in ) provides definitive stereochemical assignment by resolving bond angles and torsion parameters in the crystal lattice. For rapid analysis, compare experimental H and C NMR shifts with DFT-calculated spectra (e.g., using Gaussian or ORCA software) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : F NMR confirms sulfonyl fluoride presence (δ ~50–60 ppm). H NMR resolves bridgehead protons (δ 1.5–3.0 ppm, split due to bicyclic strain).
- MS : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- IR : Stretching vibrations for S=O (1350–1200 cm) and C-F (1100–1000 cm) bonds validate functional groups .
Q. How stable is this compound under various storage conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal stability : Store at 40°C for 1 month and analyze degradation via HPLC. Sulfonyl fluorides hydrolyze slowly in moisture; use anhydrous solvents (e.g., THF) and desiccants for long-term storage.
- Light sensitivity : UV-Vis spectroscopy monitors absorbance changes under UV exposure. Store in amber vials to prevent photolysis .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during functionalization of the sulfonyl fluoride group?
- Methodology :
- Selective nucleophilic substitution : Use mild nucleophiles (e.g., amines or thiols) in aprotic solvents (DMF or DCM) at low temperatures (−20°C). highlights steric hindrance from the bicyclic framework as a factor in reactivity modulation.
- Protecting groups : Temporarily block the sulfonyl fluoride with silyl ethers to enable orthogonal functionalization of other sites (e.g., hydroxyl groups) .
Q. How does the bicyclic framework influence reaction kinetics in enzyme inhibition studies?
- Methodology : Perform kinetic assays (e.g., fluorescence polarization or SPR) to measure binding affinity () and covalent modification rates (). The rigid bicyclic structure ( ) enhances target selectivity by reducing conformational flexibility, as seen in covalent inhibitors targeting serine hydrolases. Compare with acyclic analogs to quantify strain-induced rate enhancements .
Q. What computational methods predict regioselectivity in cross-coupling reactions involving this compound?
- Methodology : Apply DFT calculations (B3LYP/6-31G*) to model transition states for Suzuki-Miyaura couplings. The sulfonyl fluoride’s electron-withdrawing effect directs cross-coupling to the less hindered bridgehead carbon (C2 vs. C4). Validate predictions with C isotope labeling and H-C HSQC NMR .
Q. How to resolve contradictions in reported synthetic yields for derivatives?
- Methodology : Replicate procedures from conflicting studies (e.g., vs. 6) while controlling variables:
- Catalyst loading : Adjust Pd(PPh) concentrations (0.5–5 mol%).
- Solvent polarity : Test toluene (non-polar) vs. acetonitrile (polar) to optimize intermediate solubility.
- Statistically analyze yield differences using ANOVA to identify critical factors .
Q. What are the hazards and safety protocols for handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
